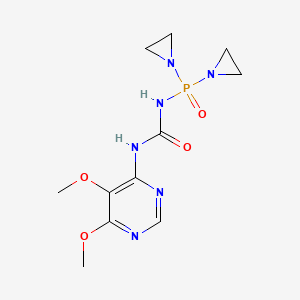
Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate is a fluorinated ester compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate typically involves the esterification of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are less common due to the stability of the fluorinated ester. under specific conditions, reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or acidic catalysts.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Wissenschaftliche Forschungsanwendungen
Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate is primarily based on its fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity and chemical stability. This allows it to interact with various molecular targets, including enzymes and receptors, through hydrophobic interactions and hydrogen bonding. The compound can modulate the activity of these targets, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 1-Methyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazolium hexafluorophosphate
Comparison: Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to similar compounds like 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate and 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate. The imidazolium derivative, on the other hand, is an ionic liquid with distinct physical and chemical properties, making it suitable for different applications.
Eigenschaften
CAS-Nummer |
70887-85-3 |
|---|---|
Molekularformel |
C9H5F13O2 |
Molekulargewicht |
392.11 g/mol |
IUPAC-Name |
methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate |
InChI |
InChI=1S/C9H5F13O2/c1-24-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3 |
InChI-Schlüssel |
GMIBYTAVMJANDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





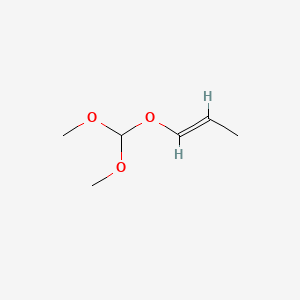


![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
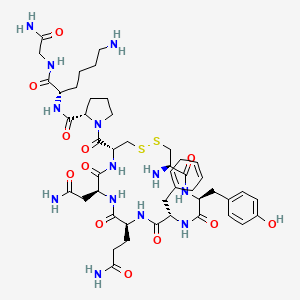

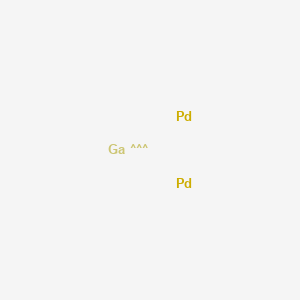
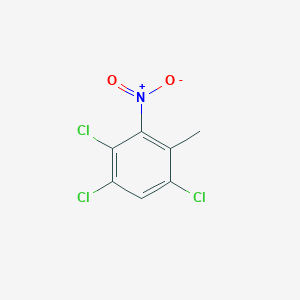
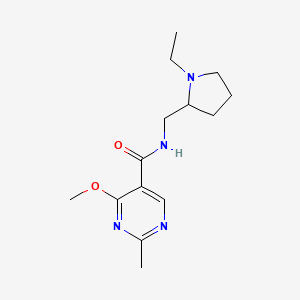
![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
